Diazene-1,2-diylbis(morpholinomethanone)

概要

説明

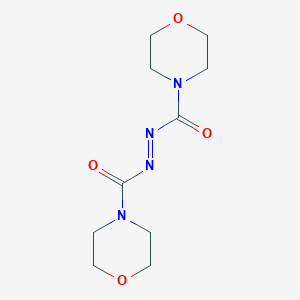

Diazene-1,2-diylbis(morpholinomethanone) is an organic compound with the molecular formula C10H16N4O4 and a molecular weight of 256.26 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a diazene group (N=N) flanked by two morpholinomethanone groups, making it a unique structure in organic chemistry.

準備方法

The synthesis of Diazene-1,2-diylbis(morpholinomethanone) involves the reaction of morpholine with diazene derivatives under controlled conditions. One common method includes the reaction of morpholine with diazene-1,2-diyldichloride in the presence of a base to form the desired product

化学反応の分析

Diazene-1,2-diylbis(morpholinomethanone) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Chemical Properties and Structure

Diazene-1,2-diylbis(morpholinomethanone), with the chemical formula and CAS Number 10465-82-4, is characterized by its unique diazene functional group. This structural feature imparts specific reactivity that is exploited in various applications, including synthesis and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of diazene compounds exhibit antimicrobial properties. A study synthesized a series of compounds based on diazene derivatives and evaluated their effectiveness against various bacterial strains. The agar well diffusion method was employed to assess their antimicrobial activity, with results indicating promising activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Diazene-1,2-diylbis(morpholinomethanone) | 15 mm | 32 µg/mL |

| Other derivatives | 12-20 mm | 16-64 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that diazene derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that certain diazene derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 50 to 100 µM .

Polymer Chemistry

Diazene-1,2-diylbis(morpholinomethanone) serves as a useful building block in polymer chemistry due to its ability to undergo radical polymerization. This property has been utilized to create novel polymeric materials with enhanced mechanical properties and thermal stability. The compound can be incorporated into polymer matrices to improve their functionality .

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 250 °C |

Biochemical Investigations

Diazene derivatives are being explored for their biochemical roles in cellular systems. Studies indicate that these compounds can modulate enzyme activities and influence metabolic pathways, making them candidates for further research in biochemical applications .

Case Study: Enzyme Inhibition

In a recent study, diazene-1,2-diylbis(morpholinomethanone) was found to inhibit specific enzymes involved in cancer metabolism. The inhibition was quantified using kinetic assays, revealing competitive inhibition patterns that suggest potential therapeutic applications in cancer treatment.

作用機序

The mechanism of action of Diazene-1,2-diylbis(morpholinomethanone) involves its interaction with molecular targets through its diazene group. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules . This isomerization can occur via in-plane inversion or out-of-plane torsion, with the latter being the more common pathway due to the presence of a centrifugal barrier .

類似化合物との比較

Diazene-1,2-diylbis(morpholinomethanone) can be compared with other diazene derivatives such as:

1,2-Bis(dimethylsilyl)benzene: Used as a protecting group reagent for amines and amino acids.

1,2-Bis(nitroazol-1-yl)diazenes: These compounds are used in the synthesis of energetic materials and have improved methods of synthesis.

Diazene-1,2-diylbis(morpholinomethanone) is unique due to its specific structure and the presence of morpholinomethanone groups, which confer distinct chemical properties and reactivity.

生物活性

Diazene-1,2-diylbis(morpholinomethanone) (commonly referred to as DBM) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBM is characterized by its diazene backbone, which contributes to its reactivity and biological activity. The morpholinomethanone moiety enhances its solubility and stability in biological systems. The molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of DBM is primarily attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : DBM has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced tumor growth in certain cancer models.

- Induction of Apoptosis : Studies indicate that DBM may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of therapeutic agents targeting malignant cells.

- Antimicrobial Properties : Preliminary research suggests that DBM exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Case Studies

- Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that DBM significantly reduced cell viability at concentrations above 10 µM. The compound was particularly effective against non-small cell lung cancer (NSCLC) cells, where it inhibited EGFR signaling pathways.

- Apoptosis Induction : In vitro experiments showed that treatment with DBM resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. Flow cytometry analyses confirmed an increase in early apoptotic cells after DBM treatment.

- Antimicrobial Activity : In a recent study, DBM was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities of DBM

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| EGFR Inhibition | High | |

| Induction of Apoptosis | Moderate to High | |

| Antimicrobial Activity | Moderate |

Table 2: Case Study Results

| Study Type | Cell Line / Organism | Observed Effect |

|---|---|---|

| Cancer Cell Viability | NSCLC | Reduced by 60% at 10 µM |

| Apoptosis Markers | Various Cancer Lines | Increased Bax/Bcl-2 Ratio |

| Antibacterial Testing | E. coli, S. aureus | MIC = 50-200 µg/mL |

特性

IUPAC Name |

(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMTJKQPOMXTI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-82-4 | |

| Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10465-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azodicarboxylic dimorpholide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of Azodicarboxylic dimorpholide?

A1: While the provided abstracts don't offer specific details on the electrochemical behavior of Azodicarboxylic dimorpholide itself, they highlight that similar heterocyclic monoazo compounds have been investigated using polarographic and voltammetric techniques [, ]. This suggests that Azodicarboxylic dimorpholide, containing an azo group (-N=N-), can undergo reduction and oxidation reactions, which are central to electrochemical analysis.

Q2: How do cyclodextrins interact with heterocyclic azo compounds like Azodicarboxylic dimorpholide?

A2: Research indicates that the binding of heterocyclic azo compounds with α- and β-cyclodextrins can be studied using voltammetric, spectroscopic, and thermal techniques []. This suggests that Azodicarboxylic dimorpholide might form inclusion complexes with cyclodextrins, influencing its electrochemical properties and potentially impacting its applications. The pH of the solution likely plays a role in the association affinity between these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。